Lasofoxifene hcl

Description

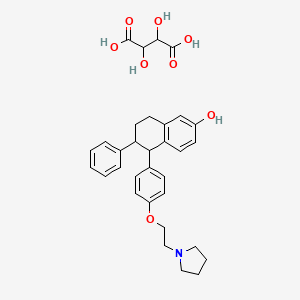

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydroxybutanedioic acid;6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO2.C4H6O6/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;5-1(3(7)8)2(6)4(9)10/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1-2,5-6H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEHJXCWEVNEDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Lasofoxifene HCl

Lasofoxifene, a nonsteroidal selective estrogen receptor modulator (SERM), is recognized for its high affinity and selectivity for both estrogen receptor α (ERα) and estrogen receptor β (ERβ)[1][2]. Marketed for the prevention and treatment of osteoporosis and vaginal atrophy, it has also demonstrated a significant effect in reducing the incidence of estrogen receptor-positive breast cancer[1]. This technical guide provides a comprehensive overview of the key synthesis and purification methodologies for Lasofoxifene, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Lasofoxifene

The synthesis of Lasofoxifene can be approached through several distinct routes, each with its own set of advantages. Key strategies include multi-component coupling reactions, enzymatic asymmetric deacylation for enantiomeric purity, and multi-step sequences starting from advanced intermediates.

Method 1: Lewis Acid-Mediated Three-Component Coupling Reaction

A concise synthesis of Lasofoxifene has been developed utilizing a Lewis acid-mediated three-component coupling reaction. This approach constructs the core structure efficiently[3]. The general synthetic workflow involves the coupling of an aldehyde, an allylsilane, and an aromatic nucleophile, followed by a series of transformations to yield the final product.

Step 1: Three-Component Coupling In the presence of Hafnium tetrachloride (HfCl₄), a one-pot coupling reaction is performed with 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole. This reaction affords the corresponding 3,4,4-triaryl-1-butene intermediate in high yield[3].

Step 2: Iodocarbocyclization and Elimination The triaryl-1-butene product undergoes an iodocarbocyclization reaction. Subsequent treatment with a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), induces the elimination of hydrogen iodide to form a dihydronaphthalene structure[3].

Step 3: Introduction of the Pyrrolidinoethyl Side Chain The hydroxyl group on the dihydronaphthalene intermediate is alkylated with 1-(2-chloroethyl)pyrrolidine or its hydrochloride salt in the presence of a base to introduce the characteristic side chain of Lasofoxifene[3][4].

Step 4: Deprotection The methoxy group on the dihydronaphthalene core is cleaved to reveal the phenolic hydroxyl group. This is typically achieved using a strong Lewis acid like Boron tribromide (BBr₃) in a chlorinated solvent at low temperatures[3]. For instance, to a solution of the methyl ether intermediate in CH₂Cl₂ at -78 °C, BBr₃ in CH₂Cl₂ is slowly added. The reaction mixture is stirred for several hours while gradually warming to 0 °C before quenching with an aqueous solution of sodium bicarbonate[3].

Step 5: Hydrogenation If the synthesis proceeds through a dihydronaphthalene intermediate (as in the synthesis from Nafoxidine), a final hydrogenation step is required to reduce the double bond and afford the tetrahydronaphthalene core of Lasofoxifene[3].

Method 2: Enantioselective Synthesis via Enzymatic Resolution

To obtain the desired (-)-cis-(5R,6S) enantiomer of Lasofoxifene, an enzyme-catalyzed asymmetric deacylation approach can be employed, which provides high optical purity and excellent yields[5].

A racemic mixture of a Lasofoxifene precursor is subjected to enzymatic hydrolysis. A representative procedure involves adding the substrate (1 mg) and an appropriate enzyme (1 mg) to a pH 7 phosphate buffer (1 mL) and stirring the mixture at room temperature. The progress of the reaction, including the conversion and the enantiomeric excess (ee) of the product and the remaining substrate, is monitored by chiral High-Performance Liquid Chromatography (HPLC)[5].

Method 3: Synthesis via Racemic Hydrobromide Intermediate

A practical, large-scale synthesis involves the preparation of racemic Lasofoxifene, its purification as a crystalline hydrobromide salt, and subsequent optical resolution[4].

Step 1: Preparation of the Methoxy Derivative The synthesis begins with the alkylation of cis-1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-1,2,3,4-tetrahydronaphthalene with 1-(2-chloroethyl)pyrrolidine hydrochloride. The reaction is typically carried out in acetone with an inorganic base, refluxing for 15 to 40 hours to produce cis-1-{2-[4-(2-phenyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl}pyrrolidine[4].

Step 2: Demethylation and Hydrobromide Salt Formation The methoxy derivative is demethylated using 48% hydrobromic acid under reflux conditions for several hours. Upon cooling, the Lasofoxifene hydrobromide precipitates from the reaction mixture. This crude product is then isolated by pouring the mixture onto ice, filtering the solid, and washing with water until neutral[4].

Step 3: Conversion to Free Base The isolated Lasofoxifene hydrobromide is converted to the free base, which typically presents as a waxy product[4].

Step 4: Optical Resolution The racemic free base is resolved using D-tartaric acid. The base is dissolved in a warm alcoholic solvent, such as ethanol, and a solution of D-tartaric acid in the same solvent is added. The mixture is heated to a slight reflux and then allowed to cool. The desired (-)-cis-(5R,6S)-Lasofoxifene D-tartrate precipitates and can be collected by filtration[4].

Purification of Lasofoxifene HCl

The purification of Lasofoxifene is critical to ensure high purity and to isolate the desired stereoisomer. The primary methods employed are crystallization and chromatography.

Crystallization

Crystallization is a highly effective method for purifying both the racemic mixture and for separating the desired enantiomer.

The crude product from the synthesis can be purified by crystallization of its hydrobromide salt. This method has been shown to yield a product with a purity of over 97% as determined by HPLC[4]. The process involves dissolving the crude material in a suitable solvent and allowing the salt to crystallize upon cooling.

As described in the synthesis section, the resolution of racemic Lasofoxifene is achieved by fractional crystallization with a chiral acid, most commonly D-tartaric acid. The racemic base is dissolved in boiling 95% ethanol with an equimolar amount of D-tartaric acid. Upon cooling, the less soluble diastereomeric salt of the desired (-)-cis isomer crystallizes out, achieving an optical purity of approximately 95%[4].

Chromatographic Methods

Chromatography is extensively used for the purification of intermediates and, in some cases, the final product, especially on a smaller scale or for analytical purposes.

-

Silica Gel Chromatography : This technique is frequently used to purify reaction intermediates throughout the synthetic sequence. For example, after the three-component coupling reaction, the product is purified by silica gel column chromatography[3]. Similarly, intermediates in the synthesis of Lasofoxifene analogs are purified using silica gel chromatography with solvent systems like ethyl acetate in hexane[6].

-

Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is an essential analytical tool for monitoring the progress of enzymatic resolutions and for determining the enantiomeric excess of the product[5]. It is also used for the preparative separation of stereoisomers of Lasofoxifene derivatives[6].

Data Presentation

The following tables summarize quantitative data from the described synthetic and purification methods.

| Synthesis Step/Method | Reagents and Conditions | Yield/Purity | Reference |

| Three-Component Coupling | 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, anisole, HfCl₄ | High Yield | [3] |

| Dehydroiodination | DBU | 75% Yield | [3] |

| Demethylation with HBr | 48% Hydrobromic Acid, reflux | 96.2% Yield (crude hydrobromide) | [4] |

| Optical Resolution with D-Tartaric Acid | Racemic Lasofoxifene base, D-tartaric acid, ethanol | 50.3% Yield, ~95% Optical Purity | [4] |

| Purification of Hydrobromide Salt | Crystallization | >97% Purity (HPLC) | [4] |

Visualizations

The following diagrams illustrate the synthetic workflow and the mechanism of action of Lasofoxifene.

Caption: A flowchart illustrating a common synthetic route to Lasofoxifene.

Caption: Lasofoxifene's tissue-selective agonist and antagonist effects.

References

- 1. Lasofoxifene - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2008145075A2 - Method for the preparation of lasofoxifene and crystalline intermediates used therein - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Lasofoxifene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasofoxifene, a third-generation non-steroidal selective estrogen receptor modulator (SERM), has demonstrated significant potential in the prevention and treatment of osteoporosis and has been investigated for its role in breast cancer therapy.[1][2][3] Its mechanism of action is characterized by tissue-specific agonist and antagonist effects on estrogen receptors (ERα and ERβ), leading to a desirable clinical profile.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of Lasofoxifene, its signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound.

Chemical and Physical Properties

While Lasofoxifene has been studied in various salt forms, the most commonly cited in literature is the tartrate salt. Data for the hydrochloride (HCl) salt is limited; therefore, this section primarily details the properties of the Lasofoxifene free base and its tartrate salt.

Identifiers and Nomenclature

| Property | Value | Reference |

| IUPAC Name | (5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | [4] |

| CAS Number | 180916-16-9 (Lasofoxifene) | [4][5][6] |

| 190791-29-8 (Lasofoxifene Tartrate) | [1][7] | |

| 180915-85-9 (Lasofoxifene Hydrochloride) | [2] | |

| Synonyms | CP-336,156 | [1] |

| SMILES | C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3--INVALID-LINK--C5=CC=CC=C5 | [1] |

| InChI | InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1 | [4][5] |

Physicochemical Properties

| Property | Value (Lasofoxifene) | Value (Lasofoxifene Tartrate) | Reference |

| Molecular Formula | C₂₈H₃₁NO₂ | C₃₂H₃₇NO₈ | [4][5][6] |

| Molecular Weight | 413.55 g/mol | 563.64 g/mol | [4][6][7] |

| Melting Point | 110-113°C | Not available | [6] |

| Appearance | Off-white solid | Not available | [6] |

| Solubility | Soluble in Chloroform. In DMSO: 20 mg/mL. In Ethanol: 1.5 mg/mL. In DMF: 20 mg/mL. | Not available | [5][6] |

| pKa | 9.27 (predicted) | Not available | [3] |

Signaling Pathways

Lasofoxifene's pharmacological effects are primarily mediated through its interaction with estrogen receptors alpha (ERα) and beta (ERβ). As a SERM, it exhibits tissue-dependent agonism and antagonism.

In bone tissue, Lasofoxifene acts as an ER agonist. This agonistic activity mimics the effects of estrogen, leading to the maintenance of bone mineral density. The proposed mechanism involves the recruitment of co-activators to the ER, which in turn modulates the expression of genes involved in bone metabolism. Specifically, it is thought to alter the RANKL/RANK/osteoprotegerin system, reducing the formation and activity of osteoclasts.[1]

Conversely, in breast and uterine tissues, Lasofoxifene functions as an ER antagonist.[1][2] This antagonistic action is crucial for its potential application in breast cancer therapy. By binding to ERα in breast cancer cells, Lasofoxifene induces a conformational change in the receptor that promotes the recruitment of co-repressors. This complex then inhibits the transcription of estrogen-responsive genes that are critical for tumor growth and proliferation.[3]

Furthermore, some studies suggest that Lasofoxifene may also act as an inverse agonist at the CB2 cannabinoid receptor, which is expressed in bone. This interaction could contribute to its anti-osteoporotic effects by inhibiting osteoclast formation.[5]

Experimental Protocols

This section outlines key experimental methodologies for the characterization of Lasofoxifene HCl.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of this compound for ERα and ERβ.

Materials:

-

Human recombinant ERα and ERβ

-

[³H]-Estradiol (radioligand)

-

This compound

-

Assay buffer (e.g., Tris-HCl with DTT)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, incubate a fixed concentration of ERα or ERβ with a fixed concentration of [³H]-Estradiol and varying concentrations of this compound.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from unbound radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantify the amount of bound [³H]-Estradiol in each well using a scintillation counter.

-

Calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC₅₀).

-

The relative binding affinity (RBA) can be calculated as: (IC₅₀ of Estradiol / IC₅₀ of this compound) x 100%.[5]

MCF-7 Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of estrogen-sensitive human breast cancer cells (MCF-7).

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Charcoal-stripped FBS (to remove endogenous steroids)

-

This compound

-

Estradiol (positive control)

-

Cell proliferation detection reagent (e.g., MTT, XTT, or CyQUANT)

Procedure:

-

Culture MCF-7 cells in regular growth medium.

-

For the experiment, switch the cells to a medium containing charcoal-stripped FBS for 24-48 hours to induce estrogen deprivation.

-

Seed the cells in a 96-well plate.

-

Treat the cells with varying concentrations of this compound, with or without a fixed concentration of estradiol, to assess both agonist and antagonist effects.

-

Include appropriate controls: vehicle, estradiol alone, and this compound alone.

-

Incubate the cells for a period of 4-6 days.

-

At the end of the incubation period, add the cell proliferation detection reagent and measure the signal according to the manufacturer's instructions (e.g., absorbance or fluorescence).

-

Plot the cell proliferation against the concentration of this compound to determine its effect.[8][9]

Reporter Gene Assay for ER Activity

This assay quantifies the ability of this compound to activate or inhibit ER-mediated gene transcription.

Materials:

-

A suitable host cell line (e.g., HEK293, HeLa)

-

Expression vectors for ERα or ERβ

-

A reporter vector containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase, β-galactosidase)

-

A control vector for normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Estradiol

-

Lysis buffer and reporter gene assay reagents

Procedure:

-

Co-transfect the host cells with the ER expression vector, the ERE-reporter vector, and the control vector.

-

After transfection, treat the cells with varying concentrations of this compound, with or without estradiol.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the activity of both the experimental and control reporter genes.

-

Normalize the experimental reporter gene activity to the control reporter gene activity.

-

Plot the normalized reporter activity against the concentration of this compound to determine its agonistic or antagonistic effects on ER-mediated transcription.

Pharmacokinetics and Metabolism

Lasofoxifene exhibits high oral bioavailability compared to other SERMs.[1] It is primarily metabolized in the liver through Phase I oxidation by CYP3A4/3A5 and CYP2D6, and Phase II conjugation reactions including glucuronidation and sulfation.[1] Lasofoxifene is highly bound to plasma proteins (>99%).[1] The elimination half-life is approximately 6 days.[1]

Conclusion

Lasofoxifene is a potent, third-generation SERM with a well-defined mechanism of action that confers tissue-specific estrogenic and anti-estrogenic effects. Its chemical and physical properties, combined with its favorable pharmacokinetic profile, make it a compound of significant interest for the treatment of postmenopausal osteoporosis and potentially for breast cancer. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and related compounds. Further research is warranted to fully elucidate its therapeutic potential and to explore its application in other estrogen-related pathologies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Selective estrogen receptor modulator (SERM) for the treatment of osteoporosis in postmenopausal women: focus on lasofoxifene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. courses.washington.edu [courses.washington.edu]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Core Mechanism of Lasofoxifene HCl in Estrogen Receptor-Positive Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant potential in the treatment of estrogen receptor-positive (ER+) breast cancer, particularly in cases harboring ESR1 mutations that confer resistance to other endocrine therapies. This technical guide provides an in-depth exploration of the molecular mechanism of action of Lasofoxifene in ER+ cells. It details the compound's binding affinity to estrogen receptors, its influence on receptor conformation and downstream signaling pathways, and its impact on gene expression. This guide also includes detailed experimental protocols for key assays used to characterize SERM activity and presents quantitative data in a structured format to facilitate comparison and further research.

Introduction

Estrogen receptor-alpha (ERα), encoded by the ESR1 gene, is a key driver in the majority of breast cancers. Endocrine therapies, which target the ER signaling pathway, are a cornerstone of treatment for ER+ breast cancer. However, the development of resistance, often through mutations in the ESR1 gene, presents a significant clinical challenge. Lasofoxifene has emerged as a promising therapeutic agent that can overcome this resistance. As a SERM, Lasofoxifene exhibits tissue-selective agonist and antagonist effects. In breast cancer cells, it acts as a potent antagonist, inhibiting the proliferative effects of estrogen.

Mechanism of Action

Binding to the Estrogen Receptor

Lasofoxifene exerts its effects by directly binding to the ligand-binding domain (LBD) of ERα. This binding is characterized by high affinity, comparable to that of the natural ligand, 17β-estradiol (E2).

Conformational Change and Co-regulator Recruitment

Upon binding, Lasofoxifene induces a distinct conformational change in the ERα protein. Unlike the agonist conformation induced by estradiol, which promotes the recruitment of coactivators, Lasofoxifene stabilizes an antagonist conformation. This altered conformation sterically hinders the binding of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1), which are essential for transcriptional activation. Instead, the Lasofoxifene-ERα complex preferentially recruits corepressor proteins, such as Nuclear Receptor Corepressor (NCoR), leading to the repression of estrogen-dependent gene transcription.

Inhibition of Downstream Signaling and Gene Expression

By promoting the recruitment of corepressors, Lasofoxifene effectively silences the expression of estrogen-responsive genes that are critical for tumor growth and proliferation, including the trefoil factor 1 (TFF1, also known as pS2) and GREB1. This transcriptional repression is the primary mechanism by which Lasofoxifene inhibits the growth of ER+ breast cancer cells.

Activity Against ESR1 Mutations

A key advantage of Lasofoxifene is its efficacy against ERα mutants, such as Y537S and D538G, which are common mechanisms of acquired resistance to aromatase inhibitors. These mutations result in a constitutively active receptor that promotes tumor growth even in the absence of estrogen. Lasofoxifene is able to bind to these mutant receptors and stabilize an antagonist conformation, thereby inhibiting their constitutive activity.

Quantitative Data

The following tables summarize key quantitative data regarding the activity of Lasofoxifene.

Table 1: Binding Affinity of Lasofoxifene for Estrogen Receptor Alpha (ERα)

| Ligand | ERα Variant | Ki (nM) |

| Lasofoxifene | Wild-Type | 0.21 ± 0.06[1] |

| Y537S Mutant | 2.34 ± 0.60[1] | |

| D538G Mutant | 2.19 ± 0.24[1] | |

| 4-Hydroxytamoxifen (4-OHT) | Wild-Type | 0.12 ± 0.003[1] |

| Y537S Mutant | 2.64 ± 0.40[1] | |

| D538G Mutant | 2.29 ± 0.80[1] | |

| Fulvestrant | Wild-Type | 0.13 ± 0.03[1] |

| Y537S Mutant | 3.68 ± 0.77[1] | |

| D538G Mutant | 5.06 ± 1.16[1] |

Table 2: Transcriptional Antagonism of Lasofoxifene in MCF-7 Cells

| Cell Line | IC50 (nM) |

| MCF-7 WT ESR1 | 2.88 ± 0.34[2] |

| MCF-7 WT/Y537S ESR1 | 2.88 ± 0.34[2] |

Experimental Protocols

Competitive Radioligand Binding Assay for ERα

This protocol is adapted from Lainé et al., 2021[1].

-

Protein Purification: Purify the ligand-binding domain (LBD) of wild-type and mutant ERα.

-

Reaction Mixture: Prepare a binding buffer containing 10 mM Tris pH 7.6, 300 mM NaCl, 5 mM EDTA, 10% glycerol, and 1 mM DTT.

-

Incubation: In a 96-well plate, incubate 5 nM of purified ERα LBD with 10 nM of [3H]-Estradiol and varying concentrations of Lasofoxifene (or other competitor) in the binding buffer.

-

Equilibration: Allow the binding reaction to equilibrate by incubating on ice for 1 hour.

-

Separation of Bound and Free Ligand: Load 50 µL of each reaction onto a CPG column at 4 °C to separate protein-bound radioligand from free radioligand.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the competitor concentration. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ERE-Luciferase Reporter Gene Assay

This protocol is a general representation of methods used in studies such as Fanning et al., 2022.

-

Cell Culture: Culture MCF-7 cells, stably transfected with an estrogen response element (ERE)-driven luciferase reporter construct, in phenol red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum.

-

Plating: Seed the cells in a 96-well plate at a suitable density.

-

Treatment: After 24 hours, treat the cells with varying concentrations of Lasofoxifene in the presence of a fixed concentration of 17β-estradiol (e.g., 1 nM) to induce luciferase expression. Include appropriate controls (vehicle, estradiol alone).

-

Incubation: Incubate the cells for 24 hours.

-

Lysis: Lyse the cells using a suitable lysis buffer.

-

Luminometry: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the percentage of inhibition of estradiol-induced luciferase activity against the logarithm of the Lasofoxifene concentration to determine the IC50 value.

Cell Proliferation (MTT) Assay

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete medium and allow them to attach overnight.

-

Treatment: Replace the medium with phenol red-free medium containing varying concentrations of Lasofoxifene. Include a vehicle control and a positive control for proliferation (e.g., 17β-estradiol).

-

Incubation: Incubate the plates for 3-5 days.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the Lasofoxifene concentration to determine the IC50 value for cell proliferation inhibition.

In Vivo Xenograft Model

This protocol is a generalized procedure based on common practices in breast cancer research.

-

Animal Model: Use ovariectomized female immunodeficient mice (e.g., BALB/c nude or NSG).

-

Cell Implantation: Subcutaneously implant MCF-7 cells, which are estrogen-dependent for growth, into the flank of the mice.

-

Estrogen Supplementation: Supplement the mice with a slow-release estradiol pellet to support initial tumor growth.

-

Tumor Growth and Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. Remove the estradiol pellets to mimic a postmenopausal, estrogen-deprived environment.

-

Drug Administration: Administer Lasofoxifene (e.g., by oral gavage) or vehicle control daily.

-

Tumor Monitoring: Measure tumor volume with calipers two to three times per week.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation markers like Ki-67).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Visualizations

References

Preclinical Pharmacology of Lasofoxifene HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasofoxifene, a third-generation non-steroidal selective estrogen receptor modulator (SERM), demonstrates a distinct preclinical profile characterized by high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). It exhibits tissue-selective estrogenic and antiestrogenic activities, functioning as an agonist in bone tissue and an antagonist in breast and uterine tissues. This dual activity profile has positioned Lasofoxifene as a compound of interest for the treatment of osteoporosis and hormone receptor-positive breast cancer. This technical guide provides a comprehensive overview of the preclinical pharmacology of Lasofoxifene HCl, summarizing key quantitative data, detailing experimental methodologies for pivotal studies, and visualizing relevant biological pathways and experimental workflows.

Mechanism of Action

Lasofoxifene selectively binds to ERα and ERβ, inducing conformational changes in the receptors.[1] This binding initiates a cascade of molecular events that are tissue-dependent. In bone, Lasofoxifene acts as an estrogen agonist, mimicking the bone-protective effects of estrogen. This agonistic activity is mediated through the regulation of the RANKL/RANK/OPG signaling pathway, leading to a decrease in osteoclast-mediated bone resorption and preservation of bone mass. Conversely, in breast and uterine tissues, Lasofoxifene functions as an estrogen antagonist, competitively inhibiting the binding of estradiol to the estrogen receptor. This antagonism blocks estrogen-dependent gene transcription and downstream signaling pathways that promote cell proliferation, thereby inhibiting the growth of estrogen-receptor-positive cancer cells.[2][3] Notably, Lasofoxifene has demonstrated efficacy in preclinical models of breast cancer harboring ESR1 mutations, which confer resistance to other endocrine therapies.[1][4]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of Lasofoxifene.

Table 1: Estrogen Receptor Binding Affinity

| Receptor Subtype | Ligand | IC50 (nM) | Ki (nM) | Species | Assay Type | Reference |

| ERα | Lasofoxifene | ~1.5 | Not Reported | Human | Competitive Binding | [5] (from Wikipedia) |

| ERα | Estradiol | ~4.8 | Not Reported | Human | Competitive Binding | [5] (from Wikipedia) |

| ERβ | Lasofoxifene | High Affinity | Not Reported | Human | Not Specified | [1] |

Note: Specific Ki values for Lasofoxifene binding to ERα and ERβ were not consistently reported in the reviewed literature.

Table 2: In Vitro Anti-proliferative Activity in Breast Cancer Cell Lines

| Cell Line | ER Status | IC50 (nM) | Experimental Conditions | Reference |

| MCF-7 | ERα+ (Wild-Type) | Not explicitly quantified | Studied in xenograft models | [4] |

| T47D | ERα+ (Wild-Type) | Reduced IC50 compared to mutant | Dox-inducible HT ERα | [6] |

| MCF-7 Y537S | ERα+ (Mutant) | Not explicitly quantified | Studied in xenograft models | |

| T47D Y537S | ERα+ (Mutant) | ~10-fold lower IC50 than WT | Dox-inducible HT ERα | [6] |

| MCF-7 D538G | ERα+ (Mutant) | Not explicitly quantified | Studied in xenograft models |

Note: While multiple studies demonstrate the anti-proliferative effects of Lasofoxifene, a comprehensive table of IC50 values across a wide range of cell lines was not available in the reviewed literature.

Table 3: In Vivo Efficacy in Ovariectomized (OVX) Rat Model of Osteoporosis

| Animal Model | Treatment and Dose | Duration | Key Findings | Reference |

| Sprague-Dawley Rats (OVX) | Lasofoxifene (60, 150, 300 µg/kg/day, p.o.) | 52 weeks | Prevented OVX-induced loss of trabecular bone content and density. Increased ultimate strength, energy, and toughness of lumbar vertebrae. | [2] |

| Sprague-Dawley Rats (OVX) | Lasofoxifene | 5 weeks | Significantly greater bone mineral density in the distal femur and proximal tibia compared to OVX controls. | [7] |

| Sprague-Dawley Rats (OVX) | Lasofoxifene | Not Specified | Prevented bone loss and inhibited bone turnover. | [4] |

Table 4: Effect on Uterine Wet Weight in Ovariectomized (OVX) Rats

| Animal Model | Treatment and Dose | Duration | Uterine Wet Weight Change vs. OVX Control | Reference |

| Sprague-Dawley Rats (OVX) | Lasofoxifene (60 µg/kg/day, p.o.) | 52 weeks | +16% (slight but significant increase) | [2][8] |

| Sprague-Dawley Rats (OVX) | Lasofoxifene (150 µg/kg/day, p.o.) | 52 weeks | +20% (slight but significant increase) | [2][8] |

| Sprague-Dawley Rats (OVX) | Lasofoxifene (300 µg/kg/day, p.o.) | 52 weeks | +11% (slight but significant increase) | [2][8] |

| Immature Sprague-Dawley Rats | Lasofoxifene | Not Specified | No effect on uterine wet or dry weight. | [4] |

Table 5: Preclinical Pharmacokinetic Parameters

| Species | Route | Dose | Cmax | Tmax | t1/2 | Bioavailability (%) | Reference |

| Rat | Oral | Not Specified | Not Reported | Not Reported | 4.3 h | 18 | [5] |

| Monkey | Oral | Not Specified | Not Reported | Not Reported | 10.6 h | 11 | [5] |

| Mouse | Oral | Not Specified | Not Reported | Not Reported | 1.6 h | 8 | [5] |

Detailed Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This protocol is a synthesized methodology based on standard practices for competitive radioligand binding assays.[10][11][12]

Objective: To determine the binding affinity (Ki) of Lasofoxifene for the estrogen receptor (ERα and ERβ) by measuring its ability to compete with a radiolabeled estrogen, such as [3H]-estradiol.

Materials:

-

Purified recombinant human ERα and ERβ protein

-

[3H]-Estradiol (Radioligand)

-

This compound

-

Unlabeled 17β-estradiol (for non-specific binding determination)

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of Lasofoxifene and unlabeled 17β-estradiol in the assay buffer. Prepare a working solution of [3H]-estradiol at a concentration close to its Kd for the respective receptor.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Purified ERα or ERβ protein

-

Increasing concentrations of Lasofoxifene (test compound) or unlabeled 17β-estradiol (for standard curve).

-

For total binding wells, add vehicle instead of a competitor.

-

For non-specific binding wells, add a saturating concentration of unlabeled 17β-estradiol.

-

-

Incubation: Add the [3H]-estradiol working solution to all wells to initiate the binding reaction. Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the 96-well filter plate to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding as a function of the log concentration of Lasofoxifene. Determine the IC50 value (the concentration of Lasofoxifene that inhibits 50% of the specific binding of [3H]-estradiol). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Ovariectomized (OVX) Rat Model of Osteoporosis

This protocol is a synthesized methodology based on established procedures for inducing postmenopausal osteoporosis in rodents.[2][13][6][14][15][16]

Objective: To evaluate the efficacy of Lasofoxifene in preventing estrogen-deficiency-induced bone loss.

Animals:

-

Female Sprague-Dawley or Wistar rats (typically 3-6 months old)

Procedure:

-

Acclimation: Acclimate the rats to the housing conditions for at least one week before the start of the experiment.

-

Ovariectomy: Anesthetize the rats using an appropriate anesthetic agent. Perform bilateral ovariectomy through a dorsal or ventral incision. For the sham-operated control group, perform a similar surgical procedure but leave the ovaries intact.

-

Post-operative Care: Administer analgesics as needed and monitor the animals for recovery.

-

Treatment: Begin oral administration of Lasofoxifene or vehicle to the respective groups of OVX rats. A sham-operated group receiving the vehicle serves as a positive control for normal bone health.

-

Monitoring: Monitor the body weight and general health of the animals throughout the study.

-

Endpoint Analysis: After the designated treatment period (e.g., 12, 26, or 52 weeks), euthanize the animals and collect relevant tissues and samples.

-

Bone Mineral Density (BMD): Measure the BMD of the femur, tibia, and/or lumbar vertebrae using dual-energy X-ray absorptiometry (DXA) or peripheral quantitative computed tomography (pQCT).

-

Bone Strength: Perform biomechanical testing (e.g., three-point bending of the femur or compression testing of vertebral bodies) to assess bone strength.

-

Bone Histomorphometry: Process bone samples for histological analysis to evaluate trabecular and cortical bone architecture.

-

Bone Turnover Markers: Collect urine and/or serum to measure biochemical markers of bone formation (e.g., osteocalcin) and resorption (e.g., deoxypyridinoline).

-

Uterine Wet Weight: Excise the uterus, trim away any adhering fat and connective tissue, and weigh it to assess the estrogenic/antiestrogenic effect of the treatment on the uterus.[2][8]

-

MCF-7 Xenograft Model for Breast Cancer

This protocol is a synthesized methodology based on common practices for establishing and utilizing xenograft models of breast cancer.[4][17]

Objective: To evaluate the in vivo anti-tumor efficacy of Lasofoxifene against estrogen-receptor-positive breast cancer.

Materials:

-

MCF-7 human breast cancer cells (or other ER+ cell lines, including those with ESR1 mutations)

-

Immunocompromised mice (e.g., NSG mice)

-

Matrigel

-

This compound

-

Vehicle control

Procedure:

-

Cell Culture: Culture MCF-7 cells in appropriate media supplemented with fetal bovine serum.

-

Tumor Inoculation: Harvest the MCF-7 cells and resuspend them in a mixture of media and Matrigel. Inject the cell suspension subcutaneously or into the mammary fat pad of the immunocompromised mice.

-

Tumor Growth Monitoring: Monitor the mice for tumor development. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer Lasofoxifene (e.g., by oral gavage) or vehicle to the respective groups daily or as per the study design.

-

Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.

-

Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

-

Tumor Weight: Weigh the excised tumors.

-

Histology and Immunohistochemistry: Process the tumors for histological analysis and immunohistochemical staining for markers of proliferation (e.g., Ki-67) and apoptosis.

-

Metastasis Assessment: If applicable, examine organs such as the lungs, liver, and bone for the presence of metastases.[15]

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

Figure 1: Lasofoxifene's Agonistic Action on Bone Homeostasis.

Figure 2: Lasofoxifene's Antagonistic Action in Breast Cancer.

Experimental Workflows

Figure 3: Workflow for Competitive Estrogen Receptor Binding Assay.

Figure 4: Workflow for Ovariectomized (OVX) Rat Model of Osteoporosis.

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective estrogen receptor modulator with a desirable tissue-selective activity profile. Its agonist effects on bone, leading to the preservation of bone mass and strength in models of postmenopausal osteoporosis, coupled with its antagonist effects in breast tissue, resulting in the inhibition of tumor growth in models of estrogen receptor-positive breast cancer, highlight its therapeutic potential. The efficacy of Lasofoxifene in models of endocrine-resistant breast cancer with ESR1 mutations is particularly noteworthy. While further studies to fully elucidate its pharmacokinetic profile in various preclinical species and to identify specific downstream genetic targets would be beneficial, the existing body of preclinical evidence provides a robust foundation for its clinical development and application. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with or interested in the pharmacology of Lasofoxifene.

References

- 1. youtube.com [youtube.com]

- 2. Lasofoxifene (CP-336,156), a selective estrogen receptor modulator, prevents bone loss induced by aging and orchidectomy in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of droloxifene in mice, rats, monkeys, premenopausal and postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sermonix Pharmaceuticals Announces Breast Cancer Research Publication of Paper Examining Lasofoxifene’s Preclinical Effects on Aromatase Inhibitor Resistant Non-ESR1 Mutated Breast Cancer - BioSpace [biospace.com]

- 8. Bone Mineral Density Changes after Ovariectomy in Rats as an Osteopenic Model : Stepwise Description of Double Dorso-Lateral Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A single-dose pharmacokinetic study of lasofoxifene in healthy volunteers and subjects with mild and moderate hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells | eLife [elifesciences.org]

- 14. researchgate.net [researchgate.net]

- 15. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 16. biorxiv.org [biorxiv.org]

- 17. Scholars@Duke publication: Lasofoxifene versus fulvestrant for ER+/HER2- metastatic breast cancer with an ESR1 mutation: results from the randomized, phase II ELAINE 1 trial. [scholars.duke.edu]

The Discovery and Development of Lasofoxifene: A Technical Guide

A Third-Generation SERM From Osteoporosis to Oncology

Introduction

Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM) characterized by its high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Initially developed for the prevention and treatment of postmenopausal osteoporosis and vaginal atrophy, its development trajectory has evolved, culminating in its investigation as a targeted therapy for estrogen receptor-positive (ER+) breast cancer, particularly in cases with ESR1 mutations. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental findings for Lasofoxifene, tailored for researchers, scientists, and drug development professionals.

Discovery and Development History

The journey of Lasofoxifene can be traced back to the early development of SERMs. Its origins are linked to nafoxidine, an early, unsuccessful antifertility agent from the 1960s. The discovery of Lasofoxifene itself was the result of a research collaboration between Pfizer and Ligand Pharmaceuticals.

Initially, Pfizer developed Lasofoxifene, under the trade name Oporia, for the prevention of postmenopausal osteoporosis. In September 2005, a non-approvable letter was received from the U.S. Food and Drug Administration (FDA) for this indication. Subsequently, a New Drug Application for the treatment of vaginal atrophy was also rejected by the FDA. Despite these setbacks in the U.S., Lasofoxifene was approved in the European Union under the brand name Fablyn by the EMEA in March 2009 for the treatment of osteoporosis.

A pivotal shift in the development of Lasofoxifene occurred with the discovery of its potential in treating endocrine-resistant ER+ breast cancer. Preclinical research, notably at Duke University, revealed that Lasofoxifene was effective in models of breast cancer with activating mutations in the estrogen receptor 1 gene (ESR1), a common mechanism of resistance to standard endocrine therapies. This led to Sermonix Pharmaceuticals acquiring the rights to Lasofoxifene and initiating a clinical development program in oncology. Currently, Lasofoxifene is in late-stage clinical trials for metastatic breast cancer, often in combination with CDK4/6 inhibitors.

Chemical Synthesis

The chemical synthesis of Lasofoxifene has been approached through various routes. One notable method involves a Lewis acid-mediated three-component coupling reaction.

Synthesis Workflow

A key step in one synthetic pathway is the Hafnium tetrachloride (HfCl4)-catalyzed three-component coupling of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole to yield a 3,4,4-triaryl-1-butene intermediate. This is followed by a series of reactions including hydrolysis, conversion to an iodide intermediate, and subsequent formation of a common precursor. The characteristic pyrrolidine side chain is then introduced, followed by hydrogenation and a final demethylation step using Boron tribromide (BBr3) to yield Lasofoxifene[1].

Mechanism of Action and Signaling Pathways

Lasofoxifene exerts its effects by binding to estrogen receptors, which are ligand-activated transcription factors. The binding of Lasofoxifene induces a conformational change in the receptor, leading to differential recruitment of co-activators and co-repressors in a tissue-specific manner. This results in its characteristic SERM profile: estrogen agonist activity in bone and antagonist activity in breast and uterine tissue.

In breast cancer cells, particularly those with wild-type or mutant ERα, Lasofoxifene binding stabilizes an antagonist conformation of the receptor. This blocks the recruitment of co-activators like SRC-1, thereby inhibiting the transcription of estrogen-responsive genes that drive cell proliferation.

Antagonist Action in Breast Cancer Cells

Conversely, in bone, Lasofoxifene acts as an estrogen agonist. It mimics the effects of estradiol, leading to the modulation of the RANKL/osteoprotegerin (OPG) signaling pathway. By decreasing the expression of RANKL and increasing the expression of OPG by osteoblasts, Lasofoxifene inhibits osteoclast differentiation and activity, thereby reducing bone resorption and increasing bone mineral density[2].

Agonist Action in Bone Tissue

Quantitative Data Summary

The following tables summarize key quantitative data for Lasofoxifene from preclinical and clinical studies.

Table 1: Estrogen Receptor Binding Affinity (Ki, nM)

| Compound | ERα (Wild-Type) | ERα (Y537S Mutant) | ERα (D538G Mutant) |

| Lasofoxifene | 0.21 ± 0.06 | 2.34 ± 0.60 | 2.19 ± 0.24 |

| 17β-Estradiol | 0.22 ± 0.11 | 1.40 ± 0.54 | 1.77 ± 0.66 |

| 4-Hydroxytamoxifen | 0.12 ± 0.003 | 2.64 ± 0.40 | 2.29 ± 0.80 |

| Fulvestrant | 0.13 ± 0.03 | 3.68 ± 0.77 | 5.06 ± 1.16 |

| Data presented as mean ± standard deviation. Sourced from[3]. |

Table 2: Pharmacokinetic Parameters of Lasofoxifene in Postmenopausal Women

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~6.0 - 7.3 hours |

| Oral Bioavailability | Higher than other SERMs |

| Apparent Oral Clearance (CL/F) | ~6.6 L/hr |

| Apparent Volume of Distribution (Vd/F) | 1350 L |

| Plasma Protein Binding | >99% |

| Mean Half-life | ~165 hours |

Table 3: Efficacy of Lasofoxifene in Postmenopausal Osteoporosis (PEARL Trial)

| Outcome | Lasofoxifene 0.5 mg/day vs. Placebo (5 years) |

| Vertebral Fracture Risk Reduction | 42% |

| Non-vertebral Fracture Risk Reduction | 24% |

| ER-positive Breast Cancer Risk Reduction | 83% |

| Change in Lumbar Spine BMD | +3.3% (at 3 years) |

| Change in Femoral Neck BMD | +3.3% (at 3 years) |

| Data sourced from[1]. |

Table 4: Efficacy of Lasofoxifene in ER+/HER2- Metastatic Breast Cancer with ESR1 Mutation (ELAINE 1 Trial)

| Outcome | Lasofoxifene 5 mg/day | Fulvestrant 500 mg |

| Median Progression-Free Survival (PFS) | 5.6 months | 3.7 months |

| Clinical Benefit Rate (CBR) | 36.5% | 21.6% |

| Objective Response Rate (ORR) | 13.2% | 2.9% |

| Data sourced from[4]. |

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor.

Experimental Workflow

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized female rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors[5].

-

Incubation: A constant concentration of radiolabeled estradiol (e.g., [3H]Estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (Lasofoxifene)[5].

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. A common method is the use of a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex[5].

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: A competitive binding curve is generated by plotting the percentage of specific binding against the log concentration of the competitor. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined, from which the Ki (inhibition constant) can be calculated.

MCF-7 Xenograft Model for Breast Cancer

This in vivo model is used to evaluate the efficacy of anti-cancer agents on ER+ breast cancer.

Experimental Workflow

-

Cell Culture: MCF-7 human breast adenocarcinoma cells, which are ER-positive, are cultured in appropriate media.

-

Implantation: A suspension of MCF-7 cells is injected either subcutaneously into the flank or orthotopically into the mammary fat pad of immunocompromised female mice (e.g., nu/nu mice)[6][7].

-

Estrogen Supplementation: Because MCF-7 cell growth is estrogen-dependent, the mice are supplemented with estrogen, typically via a slow-release pellet implanted subcutaneously or through injections of estradiol valerate[8][9].

-

Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups. Treatment with Lasofoxifene (administered orally or via injection), a vehicle control, and any comparator drugs is initiated.

-

Monitoring and Endpoint: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis such as histology or biomarker assessment[7].

Conclusion

Lasofoxifene represents a significant advancement in the field of selective estrogen receptor modulators. Its unique profile of high-affinity binding to both ERα and ERβ, coupled with a favorable pharmacokinetic profile, has led to its successful development for osteoporosis and its promising repositioning for the treatment of endocrine-resistant ER+ breast cancer. The extensive body of preclinical and clinical data underscores its potent and tissue-selective mechanism of action. Ongoing clinical trials will further delineate its role in the evolving landscape of breast cancer therapeutics. This technical guide provides a comprehensive foundation for understanding the multifaceted development history and scientific underpinnings of Lasofoxifene.

References

- 1. Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Lasofoxifene HCl: A Deep Dive into its Binding Affinity for Estrogen Receptors Alpha and Beta

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of Lasofoxifene HCl for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways influenced by this third-generation selective estrogen receptor modulator (SERM).

Executive Summary

Lasofoxifene is a high-affinity SERM that exhibits differential binding to ERα and ERβ, leading to tissue-selective agonist and antagonist effects. This targeted activity profile has positioned Lasofoxifene as a compound of interest for conditions such as osteoporosis and certain types of breast cancer. This guide consolidates available data on its binding characteristics and the molecular mechanisms that underpin its therapeutic potential.

Quantitative Binding Affinity Data

The binding affinity of Lasofoxifene for estrogen receptors is a critical determinant of its pharmacological activity. The following tables summarize the available quantitative data, including inhibitory constant (Ki) values, providing a comparative view of its affinity for ERα and its mutants.

| Ligand | Receptor | Ki (nM) |

| Lasofoxifene | ERα (Wild-Type) | 0.21 ± 0.06 [1] |

| Estradiol (E2) | ERα (Wild-Type) | 0.22 ± 0.11[1] |

| 4-Hydroxytamoxifen (4-OHT) | ERα (Wild-Type) | 0.12 ± 0.003[1] |

| Fulvestrant | ERα (Wild-Type) | 0.13 ± 0.03[1] |

Table 1: Comparative binding affinities of Lasofoxifene and other key ligands for wild-type ERα. Data is presented as the mean ± standard deviation.

Mutations in the estrogen receptor, particularly in the ligand-binding domain, can significantly impact the efficacy of endocrine therapies. The binding affinity of Lasofoxifene for common ERα mutants is detailed below.

| Ligand | Receptor | Ki (nM) | Fold Change over WT |

| Lasofoxifene | ERα (Y537S) | 2.34 ± 0.60 [1] | 11.14 [1] |

| Lasofoxifene | ERα (D538G) | 2.19 ± 0.24 [1] | 10.43 [1] |

| Estradiol (E2) | ERα (Y537S) | 1.40 ± 0.54[1] | 6.36[1] |

| Estradiol (E2) | ERα (D538G) | 1.77 ± 0.66[1] | 8.05[1] |

| 4-Hydroxytamoxifen (4-OHT) | ERα (Y537S) | 2.64 ± 0.40[1] | 22.00[1] |

| 4-Hydroxytamoxifen (4-OHT) | ERα (D538G) | 2.29 ± 0.80[1] | 19.08[1] |

| Fulvestrant | ERα (Y537S) | 3.68 ± 0.77[1] | 28.31[1] |

| Fulvestrant | ERα (D538G) | 5.06 ± 1.16[1] | 38.92[1] |

Table 2: Binding affinities of Lasofoxifene and other ligands for mutant ERα. Data is presented as the mean ± standard deviation.

Experimental Protocols

The determination of binding affinities is crucial for characterizing the interaction between a ligand and its receptor. A commonly employed method is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., Lasofoxifene) to displace a radiolabeled ligand (e.g., [3H]-estradiol) from the estrogen receptor.

Materials:

-

Purified recombinant human ERα or ERβ ligand-binding domain (LBD).

-

Radiolabeled ligand: [3H]-estradiol.

-

Unlabeled competitor ligands: this compound, 17β-estradiol (for standard curve), and other compounds for comparison.

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing additives to prevent protein degradation and non-specific binding (e.g., bovine serum albumin, glycerol).

-

Scintillation cocktail and scintillation counter.

-

Filter plates and vacuum manifold.

Workflow:

Detailed Steps:

-

Preparation of Reagents: Serial dilutions of the unlabeled test compounds (Lasofoxifene, estradiol, etc.) are prepared. A fixed concentration of the radiolabeled ligand ([3H]-estradiol) is also prepared in the assay buffer. The estrogen receptor preparation (e.g., rat uterine cytosol or purified recombinant protein) is diluted to the desired concentration.

-

Incubation: The receptor preparation, radiolabeled ligand, and varying concentrations of the unlabeled competitor are combined in assay tubes or plates. The mixture is incubated for a sufficient period (e.g., 18-24 hours at 4°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

The tissue-selective effects of Lasofoxifene are a result of its ability to induce different conformational changes in the estrogen receptor upon binding. This, in turn, leads to the recruitment of distinct sets of co-regulator proteins (co-activators or co-repressors), ultimately resulting in either gene activation (agonist effect) or repression (antagonist effect).

Antagonistic Signaling Pathway (e.g., in Breast Tissue)

In tissues like the breast, Lasofoxifene typically acts as an antagonist. By binding to ERα, it induces a conformation that favors the recruitment of co-repressors, leading to the inhibition of estrogen-dependent gene transcription and a reduction in cell proliferation.

Agonistic Signaling Pathway (e.g., in Bone)

In bone, Lasofoxifene exhibits agonist effects. Its binding to the estrogen receptor promotes a conformation that facilitates the recruitment of co-activators. This complex then binds to estrogen response elements on the DNA, leading to the transcription of genes that promote bone health and reduce bone resorption.

Conclusion

This compound demonstrates a high binding affinity for estrogen receptor alpha, including clinically relevant mutants, which is comparable to that of endogenous estradiol. This strong interaction, coupled with its ability to induce tissue-specific conformational changes in the receptor, underpins its selective agonist and antagonist activities. The detailed understanding of its binding characteristics and signaling pathways is paramount for the continued development and clinical application of Lasofoxifene and other next-generation SERMs. Further research to quantify its binding affinity for ERβ and to fully elucidate the complete profile of recruited co-regulators will provide a more comprehensive picture of its mechanism of action.

References

In-Vitro Characterization of Lasofoxifene HCl Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasofoxifene, a third-generation non-steroidal selective estrogen receptor modulator (SERM), has demonstrated a distinct profile of activity in preclinical and clinical studies. As a naphthalene derivative, it exhibits high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), acting as an agonist in some tissues and an antagonist in others.[1] This tissue-selective activity makes Lasofoxifene a compound of significant interest for conditions such as postmenopausal osteoporosis and estrogen receptor-positive (ER+) breast cancer. This technical guide provides an in-depth overview of the in-vitro characterization of Lasofoxifene HCl's activity, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action

This compound functions by binding to estrogen receptors and modulating their transcriptional activity. In tissues like bone, it mimics the effects of estrogen, leading to agonist activity that can help maintain bone mineral density. Conversely, in breast and uterine tissues, it acts as an antagonist, blocking the proliferative effects of estrogen that can drive cancer growth.[1] This dual activity is a hallmark of SERMs and is attributed to the differential expression of co-regulatory proteins in various tissues and the specific conformational changes induced in the estrogen receptor upon ligand binding.

Quantitative Data Summary

The following table summarizes the key in-vitro quantitative data for Lasofoxifene's activity across various assays.

| Assay Type | Cell Line/Receptor | Parameter | Value | Reference |

| Transcriptional Reporter Gene Assay | MCF-7 (WT ESR1) | IC50 | Not explicitly stated, but shown to inhibit transcription | [2][3] |

| MCF-7 (Y537S ESR1) | IC50 | ~10.62 ± 0.12 nM (for a stabilizing derivative) | [2][3] | |

| MCF-7 (D538G ESR1) | IC50 | Not explicitly stated, but shown to inhibit transcription | [2][3] | |

| Cell Proliferation Assay | MCF-7 (WT/Y537S ESR1) | - | Shown to inhibit estrogen-induced proliferation | [2] |

| Estrogen Receptor Binding | ERα | Ki | High Affinity (specific value not found in search results) | [1] |

| ERβ | Ki | High Affinity (specific value not found in search results) | [1] |

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of Lasofoxifene for ERα and ERβ by measuring its ability to displace a radiolabeled estrogen, such as [3H]-estradiol, from the receptor.

Materials:

-

Purified recombinant human ERα and ERβ ligand-binding domains (LBDs)

-

[3H]-estradiol (radioligand)

-

Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT)

-

Scintillation cocktail and scintillation counter

-

96-well plates

-

This compound and unlabeled estradiol (for standard curve)

Procedure:

-

Prepare a series of dilutions of Lasofoxifene and unlabeled estradiol.

-

In a 96-well plate, add a fixed concentration of ERα or ERβ LBD.

-

Add a fixed concentration of [3H]-estradiol to each well.

-

Add the varying concentrations of Lasofoxifene or unlabeled estradiol to the wells.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18 hours).

-

Separate the bound from free radioligand using a method such as dextran-coated charcoal, filtration, or scintillation proximity assay.

-

Quantify the amount of bound [3H]-estradiol using a scintillation counter.

-

Calculate the concentration of Lasofoxifene that inhibits 50% of the specific binding of [3H]-estradiol (IC50).

-

Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ERE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of Lasofoxifene to modulate the transcriptional activity of the estrogen receptor.

Materials:

-

Breast cancer cell line (e.g., MCF-7 or T47D) stably or transiently transfected with an Estrogen Response Element (ERE)-luciferase reporter plasmid.

-

Cell culture medium and supplements (e.g., DMEM, FBS, charcoal-stripped FBS).

-

This compound, estradiol (positive control), and an anti-estrogen like Fulvestrant (negative control).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the transfected cells in 96-well plates and allow them to adhere overnight.

-

Replace the medium with a medium containing charcoal-stripped FBS to remove endogenous estrogens.

-

Treat the cells with a range of concentrations of Lasofoxifene, estradiol, or the anti-estrogen control.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

To assess antagonist activity, co-treat cells with estradiol and varying concentrations of Lasofoxifene.

-

Data is typically normalized to a control (e.g., vehicle-treated cells) and expressed as relative luciferase units (RLU).

Cell Proliferation Assay

This assay evaluates the effect of Lasofoxifene on the proliferation of estrogen-dependent breast cancer cells.

Materials:

-

Estrogen-dependent breast cancer cell line (e.g., MCF-7).

-

Cell culture medium and supplements.

-

This compound and estradiol.

-

Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT).

-

Plate reader.

Procedure:

-

Seed MCF-7 cells in 96-well plates in a regular growth medium.

-

After cell attachment, switch to a medium containing charcoal-stripped FBS for 24-48 hours to induce quiescence.

-

Treat the cells with various concentrations of Lasofoxifene in the presence or absence of a fixed concentration of estradiol.

-

Incubate for 3-5 days.

-

Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the cell viability or proliferation relative to control-treated cells.

Alkaline Phosphatase (ALP) Induction Assay in Ishikawa Cells

This assay is used to assess the estrogenic (agonist) activity of compounds in endometrial cancer cells.

Materials:

-

Ishikawa human endometrial adenocarcinoma cell line.

-

Cell culture medium and supplements.

-

This compound and estradiol.

-

p-Nitrophenyl phosphate (pNPP), the substrate for ALP.

-

Plate reader.

Procedure:

-

Seed Ishikawa cells in 96-well plates.

-

Treat the cells with different concentrations of Lasofoxifene or estradiol for 48-72 hours.[4]

-

Wash the cells with PBS.

-

Lyse the cells to release the ALP enzyme.

-

Add the pNPP substrate solution to each well.

-

Incubate at 37°C until a yellow color develops.

-

Stop the reaction and measure the absorbance at 405 nm.[4]

-

The increase in absorbance is proportional to the ALP activity and indicates estrogenic stimulation.

Visualizations

Estrogen Receptor Signaling Pathway

Caption: Estrogen receptor signaling pathway modulated by Lasofoxifene.

General Experimental Workflow for In-Vitro Characterization

Caption: General workflow for the in-vitro characterization of Lasofoxifene.

Logical Relationship of Lasofoxifene's SERM Activity

Caption: Tissue-selective agonist and antagonist activities of Lasofoxifene.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells | eLife [elifesciences.org]

- 4. Estrogenicity of Glabridin in Ishikawa Cells | PLOS One [journals.plos.org]

The Pharmacokinetic and Metabolic Profile of Lasofoxifene HCl in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has been investigated for the prevention and treatment of osteoporosis. Understanding its pharmacokinetic (PK) and metabolic fate in preclinical animal models is crucial for predicting its behavior in humans. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Lasofoxifene in key animal models, primarily rats and monkeys, based on available scientific literature. While data in murine models are limited, this guide synthesizes the existing knowledge to support further research and development.

Pharmacokinetics of Lasofoxifene

The pharmacokinetic profile of Lasofoxifene has been characterized in rats and, to a lesser extent, in monkeys. These studies reveal a compound with good oral bioavailability in rats and extensive metabolism in both species.

Data Presentation: Quantitative Pharmacokinetic Parameters

A summary of the key pharmacokinetic parameters for Lasofoxifene in rats is presented below. Due to the limited availability of specific quantitative data in monkeys from the reviewed literature, a comprehensive comparative table is not feasible at this time.

| Parameter | Species | Dose | Route of Administration | Value | Reference |

| Oral Bioavailability | Rat | Not Specified | Oral | 62% | [1] |

| Time to Maximum Plasma Concentration (Tmax) | Human | Not Specified | Oral | ~6.0 - 7.3 hours | [1] |

| Tissue Distribution Half-Life (t½) | Rat | Single Oral Dose of [14C]Lasofoxifene | Oral | Uvea: 124 hoursSpleen: ~3 hours | [2] |

| Extent of Metabolism | Rat & Monkey | Single Oral Dose of [14C]Lasofoxifene | Oral | >78% of circulating radioactivity is from metabolites | [2] |

Note: The Tmax value provided is for humans but offers a general idea of the absorption rate. Specific Cmax, Tmax, AUC, and clearance values for rats and monkeys were not available in the public-domain literature reviewed.

Absorption and Distribution

Following oral administration, Lasofoxifene is well-absorbed in rats, as evidenced by its high oral bioavailability.[1]

Distribution:

Studies utilizing whole-body autoradioluminography in rats after a single oral dose of radiolabeled Lasofoxifene ([14C]LAS) demonstrated rapid and wide distribution of the drug and its metabolites into various tissues.[2]

-

Time to Peak Concentration in Tissues: Maximal concentrations of radioactivity were observed in most tissues at 1 hour post-dose.[2]

-

Tissue-Specific Half-Life: The persistence of radioactivity varied significantly between tissues, with the longest half-life observed in the uvea (124 hours) and the shortest in the spleen (approximately 3 hours).[2]

Metabolism

Lasofoxifene undergoes extensive metabolism in both rats and monkeys, with metabolites accounting for over 78% of the circulating radioactivity.[2] The primary metabolic pathways have been identified as:

-

Phase I Metabolism:

-

Hydroxylation of the tetraline ring.

-

Aromatic hydroxylation.

-

Oxidation of the pyrrolidine ring.

-

Catechol formation followed by methylation via catechol-O-methyl transferase (COMT).[2]

-

-

Phase II Metabolism:

-

Direct glucuronic acid conjugation.

-

Sulfuric acid conjugation (sulfation).[2]

-

Species-Specific Differences in Metabolism:

Notable qualitative and quantitative differences in the metabolic profiles between rats and monkeys have been observed:

-

Monkey-Specific Metabolites: A catechol metabolite (M21) and its sulfate conjugate (M10) were detected only in monkeys.[2]

-

Rat-Specific Metabolites: The glucuronide conjugate of a methylated catechol (M8) and a hydroxy-lasofoxifene metabolite (M9) were found only in rats.[2]

Major Circulating Moieties:

In both rats and monkeys, the parent drug (Lasofoxifene) and its glucuronide conjugate (M7) were the major drug-related compounds found in circulation.[2]

Mandatory Visualization: Metabolic Pathways of Lasofoxifene

References

Crystal Structure Analysis of Lasofoxifene Bound to the Estrogen Receptor Alpha: A Technical Overview

Introduction

Lasofoxifene, a third-generation non-steroidal selective estrogen receptor modulator (SERM), has demonstrated significant clinical benefits in the treatment and prevention of osteoporosis and has shown potential in addressing therapy-resistant ER-positive metastatic breast cancer.[1][2] Its therapeutic efficacy stems from its high-affinity binding to the estrogen receptor-alpha (ERα), where it elicits tissue-specific agonist and antagonist effects.[1] Understanding the precise molecular interactions between lasofoxifene and ERα is paramount for elucidating its mechanism of action and for the rational design of next-generation SERMs. This technical guide provides an in-depth analysis of the crystal structure of lasofoxifene hydrochloride (HCl) bound to the ERα ligand-binding domain (LBD), offering insights for researchers, scientists, and drug development professionals.

Quantitative Binding Affinity Data

The binding affinity of lasofoxifene to the wild-type (WT) ERα ligand-binding domain is comparable to that of the natural ligand, estradiol (E2), and other well-characterized SERMs. Notably, lasofoxifene retains high affinity for common ERα mutants, such as Y537S and D538G, which are associated with acquired resistance to endocrine therapies.[2]

| Ligand | Receptor | Binding Affinity (Ki, nM) |

| Lasofoxifene | WT ERα LBD | 0.21 ± 0.06 |

| Estradiol (E2) | WT ERα LBD | 0.22 ± 0.11 (Kd) |

| 4-Hydroxytamoxifen (4-OHT) | WT ERα LBD | 0.12 ± 0.003 |

| Fulvestrant | WT ERα LBD | 0.13 ± 0.03 |

| Lasofoxifene | Y537S ERα LBD | 2.34 ± 0.60 |

| 4-Hydroxytamoxifen (4-OHT) | Y537S ERα LBD | 2.64 ± 0.40 |

| Fulvestrant | Y537S ERα LBD | 3.68 ± 0.77 |

| Lasofoxifene | D538G ERα LBD | 2.19 ± 0.24 |

| 4-Hydroxytamoxifen (4-OHT) | D538G ERα LBD | 2.29 ± 0.80 |

| Fulvestrant | D538G ERα LBD | 5.06 ± 1.16 |

| Table 1: Comparative binding affinities of Lasofoxifene and other ligands to wild-type and mutant ERα LBD. Data sourced from[2]. |

Crystallographic Data and Structural Insights